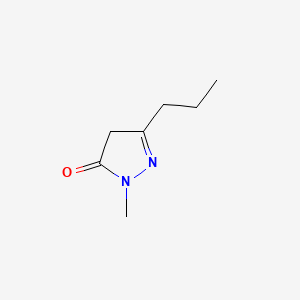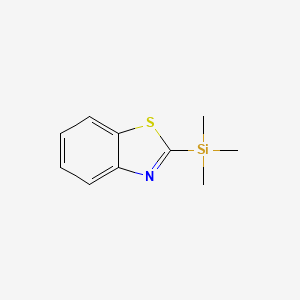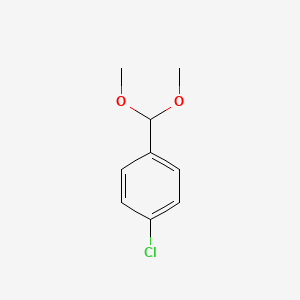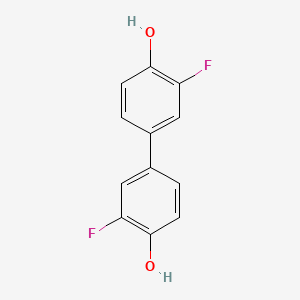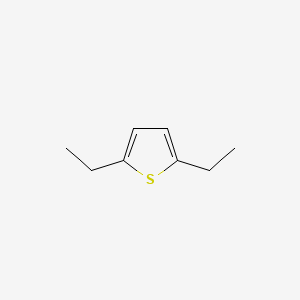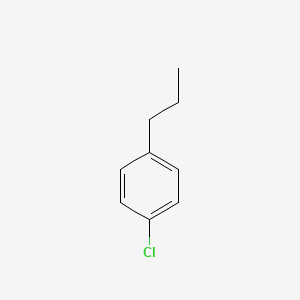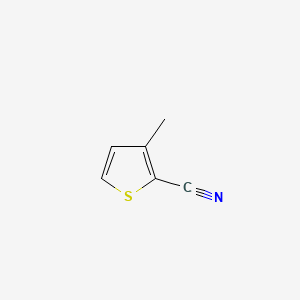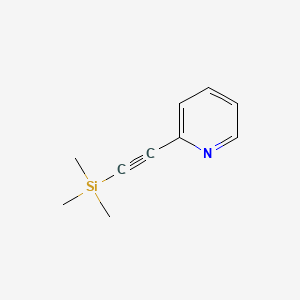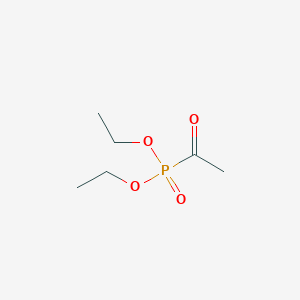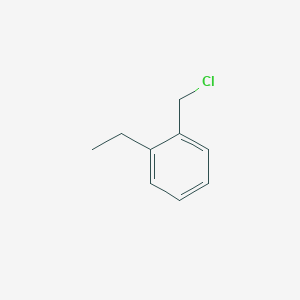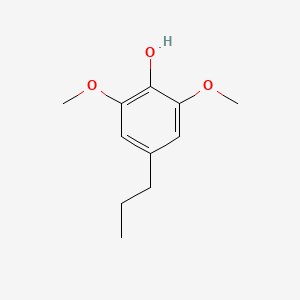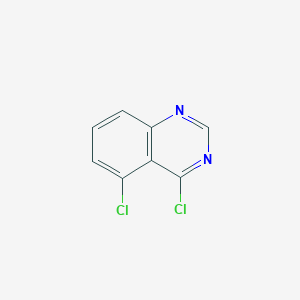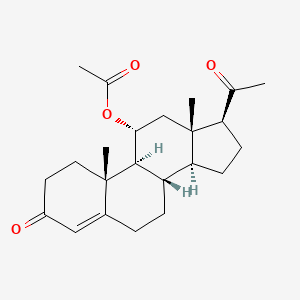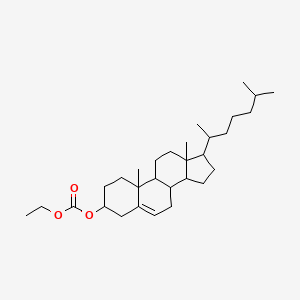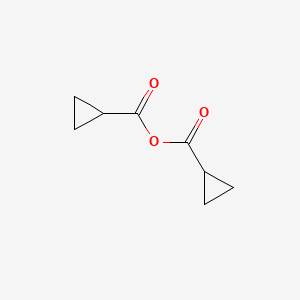
Cyclopropanecarboxylic acid anhydride
Übersicht
Beschreibung
Cyclopropanecarboxylic acid anhydride is a chemical compound that is derived from cyclopropanecarboxylic acid . It is a colorless, crystalline substance and is used in various chemical reactions due to its unique structure .
Synthesis Analysis
The synthesis of cyclopropanecarboxylic acid, a precursor to the anhydride, typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which can then be oxidized to give the carboxylic acid . The reaction involves an initial addition of the carbene to the double bond of the olefin, followed by an intramolecular rearrangement to produce the cyclopropane .Molecular Structure Analysis
The molecular formula of Cyclopropanecarboxylic acid anhydride is C8H10O3 . It consists of a cyclopropane fused to a carboxylic acid group . The cyclopropane ring, a three-membered carbon ring, is noteworthy for its exceptional strain .Chemical Reactions Analysis
Cyclopropanecarboxylic acid, from which the anhydride is derived, can participate in various organic reactions due to the presence of the carboxylic acid functional group . Its reactive carboxylic acid group can undergo reactions such as esterification, amidation, and reduction, among others, providing a pathway to numerous derivatives .Physical And Chemical Properties Analysis
Cyclopropanecarboxylic acid anhydride has a density of 1.4±0.1 g/cm3, a boiling point of 253.6±7.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has a flash point of 113.7±15.4 °C .Wissenschaftliche Forschungsanwendungen
1. Pd-catalysed C–H functionalisation of free carboxylic acids
- Summary of Application : This application involves the use of cyclopropane carboxylic acids in Pd-catalysed C–H functionalisation . This process has drawn significant attention due to the predominance of carboxylic acid moieties in pharmaceuticals and agrochemicals .
- Methods of Application : The Yu group designed a monoprotected aminoethyl amine as a chiral ligand to achieve an enantioselective Pd-catalyzed C(sp 3)–H arylation of a wide range of cyclopropane carboxylic acids .
- Results or Outcomes : This methodology has been developed for arylation and vinylation reactions of cyclopropane and cyclobutane carboxylic acids .
2. Tribological Performance and Tribopolymerization
- Summary of Application : Cyclopropanecarboxylic acid (CPCa) is used as a model additive that can readily react under the combined effect of flash heating and stress in steel tribocontacts to form tribopolymers, along with marked improvement in tribological performance .
- Methods of Application : Four lubricant additives, viz., CPCa, cyclobutanecarboxylic acid (CBCa), cyclopropane-1,1-dicarboxylic acid (CPDCa), and cyclobutane-1,1-dicarboxylic acid (CBDCa) consisting of a metastable ring structure and one or two carboxyl groups dissolved in an ester base oil were studied .
- Results or Outcomes : Friction and wear rate using these additives rank in the order of CPDCa < CBDCa < CPCa < CBCa . Raman spectroscopy analysis reveals that these additive molecules form tribopolymer films at the contact area .
3. Chemical Industry
- Summary of Application : Cyclopropanecarboxylic acid anhydride’s unique structure makes it a valuable building block in the chemical industry for the synthesis of various other compounds .
- Methods of Application : Its reactive carboxylic acid group can undergo reactions such as esterification, amidation, and reduction, among others, providing a pathway to numerous derivatives .
- Results or Outcomes : The derivatives of Cyclopropanecarboxylic acid anhydride are used in various chemical processes .
4. Pharmaceuticals
- Summary of Application : Cyclopropanecarboxylic acid anhydride serves as a precursor in the synthesis of several pharmaceutical compounds, including certain antibiotics and antiviral agents .
- Methods of Application : The carboxylic acid group of Cyclopropanecarboxylic acid anhydride can react with various pharmaceutical compounds to form new compounds .
- Results or Outcomes : The new compounds formed have potential therapeutic applications .
5. Reactions with Nucleophiles
- Summary of Application : Anhydrides are highly reactive to nucleophilic attack and undergo many of the same reactions as acid chlorides .
- Methods of Application : Anhydrides react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides. Anhydrides can also be reduced to 1° alcohols by hydride reduction .
- Results or Outcomes : These reactions are commonly performed with inexpensive, readily available anhydrides, such as acetic anhydride or benzoic anhydride .
6. Preparation of Acid Anhydrides
- Summary of Application : Acid anhydrides are generally made using a nucleophilic acyl substitution reaction of an acid chloride with a carboxylic acid or a carboxylate anion .
- Methods of Application : The reaction involves an initial addition of the carbene to the double bond of the olefin, followed by an intramolecular rearrangement to produce the cyclopropane . Further, the oxidation step converts the cyclopropane to the final product, cyclopropanecarboxylic acid .
- Results or Outcomes : This method provides a way to prepare acid anhydrides, including cyclopropanecarboxylic acid anhydride .
Safety And Hazards
Zukünftige Richtungen
With ongoing advancements in organic chemistry, the role of cyclopropanecarboxylic acid, from which the anhydride is derived, as a chemical building block is expected to expand . Its strained cyclopropane ring structure offers unique reactivity that may be harnessed in novel ways in the synthesis of complex molecules .
Eigenschaften
IUPAC Name |
cyclopropanecarbonyl cyclopropanecarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-7(5-1-2-5)11-8(10)6-3-4-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEPOJMTQYNFTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OC(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60304854 | |
| Record name | Cyclopropanecarboxylic acid anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60304854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropanecarboxylic acid anhydride | |
CAS RN |
33993-24-7 | |
| Record name | 33993-24-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167610 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopropanecarboxylic acid anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60304854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclopropanecarbonyl cyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

